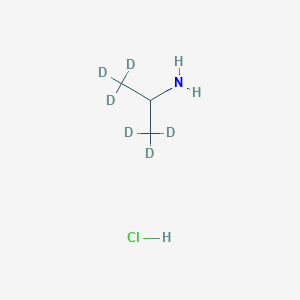
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester (NAM) is a synthetic compound synthesized from naphthalene and eicosapentaenoic acid. It has gained significant attention in scientific research due to its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, but it is believed to act on multiple cellular pathways. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Biochemical and Physiological Effects
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been shown to improve cognitive function and to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is that it is a synthetic compound, which allows for precise control over its chemical properties. However, the synthesis of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is complex and requires specialized equipment and expertise. Another limitation of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is that it has low solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester. One area of research is to further elucidate its mechanism of action and to identify its molecular targets. Another area of research is to explore its potential as a therapeutic agent for various diseases. Additionally, there is a need for the development of more efficient synthesis methods for 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester, which would enable its use in larger-scale studies.
Conclusion
In conclusion, 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. While there are limitations to its use in lab experiments, 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester holds promise as a therapeutic agent, and further research is needed to fully understand its potential.
Synthesemethoden
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is synthesized through a series of chemical reactions that involve the condensation of naphthalene and eicosapentaenoic acid. The process involves the use of strong acids and bases, and the final product is purified through chromatography. The yield of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is typically low, and the process requires careful monitoring to avoid unwanted by-products.
Wissenschaftliche Forschungsanwendungen
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
133983-27-4 |
|---|---|
Produktname |
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester |
Molekularformel |
C32H40O3 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
[(6E,9E,12E,15E)-20-methoxy-20-oxoicosa-6,9,12,15-tetraen-3-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H40O4/c1-3-28(36-32(34)30-25-20-22-27-21-18-19-24-29(27)30)23-16-14-12-10-8-6-4-5-7-9-11-13-15-17-26-31(33)35-2/h5-8,11-14,18-22,24-25,28H,3-4,9-10,15-17,23,26H2,1-2H3/b7-5+,8-6+,13-11+,14-12+ |
InChI-Schlüssel |
ISGPOOJDFSKKNM-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
Synonyme |
18-HETE naphthaloyl methyl ester 18-HETE-Me 18-naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester naphthalated 18-HETE methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




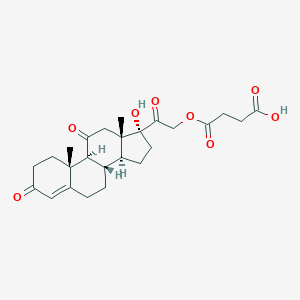

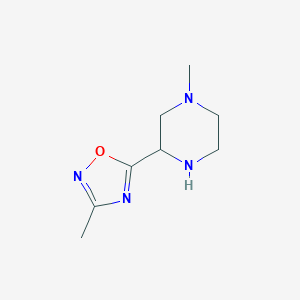
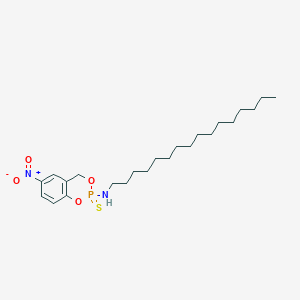
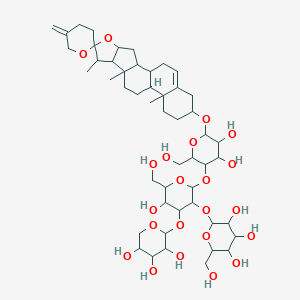
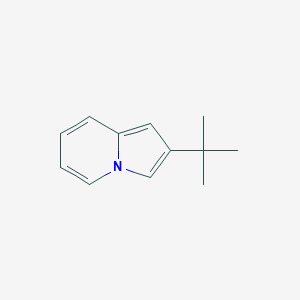
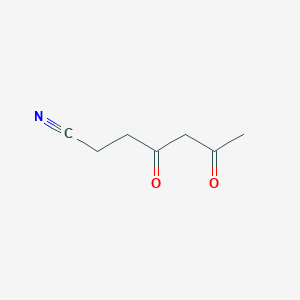
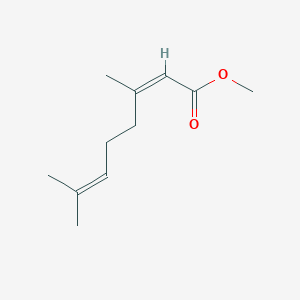
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
